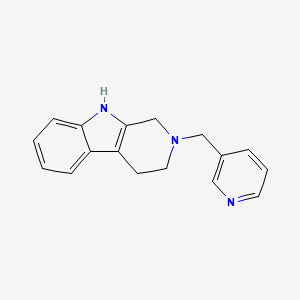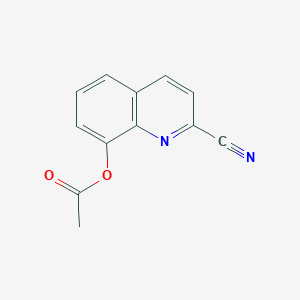
2-cyano-8-quinolinyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline derivatives are a significant class of nitrogen-containing heterocycles with a wide range of applications in medicinal chemistry, organic synthesis, and material science. These compounds are known for their diverse biological activities and are constituents of many pharmaceuticals and natural products.
Synthesis Analysis
The synthesis of quinoline derivatives can be achieved through various methods. For example, a green, efficient, and rapid procedure for synthesizing 2-amino-3-cyano-1,4,5,6-tetrahydropyrano[3,2-c]quinolin-5-one derivatives has been developed using ammonium acetate in ethanol, highlighting the operational simplicity, mild reaction conditions, and environmental friendliness of the process (Lei, Ma, & Hu, 2011). Similarly, the modular synthesis of polysubstituted quinolin-3-amines via oxidative cyclization demonstrates a practical method with high reaction efficiency (Wang, Xu, & Song, 2021).
Molecular Structure Analysis
The crystal and molecular structure of quinoline derivatives has been extensively studied. For instance, the structures of ethyl 2-cyano-2-(3H- and 2-methyl-3H-quinazoline-4-ylidene) acetate have been determined through X-ray analysis, revealing the presence of intramolecular NH---O=C hydrogen bonding (Tulyasheva et al., 2005).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, demonstrating their rich chemistry. For example, reactions of 2-quinoxalinyl thiocyanate with nucleophiles show the compound's versatility in undergoing nucleophilic attacks at multiple sites (Iijima & Kyo, 1989). Additionally, the cyclization of nitrones with vinyl acetates catalyzed by iron for synthesizing 2,4-disubstituted quinolines highlights the functional group compatibility and potential for diverse substitutions (Zhong, Sun, Cheng, & Shao, 2016).
Mechanism of Action
The mechanism of action of “2-cyano-8-quinolinyl acetate” would depend on its specific biological activity. Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory activities . The cyano group can also contribute to the biological activity of the compound .
Safety and Hazards
The safety and hazards of “2-cyano-8-quinolinyl acetate” would depend on its specific physical and chemical properties, as well as its biological activity. Proper handling and storage procedures should be followed to minimize risks. It’s important to note that many cyano compounds are considered hazardous .
Future Directions
The future research directions for “2-cyano-8-quinolinyl acetate” could include developing efficient synthesis methods, studying its chemical reactivity, investigating its biological activity, and optimizing its physical and chemical properties for specific applications . The compound could also be used as a starting point for the synthesis of new quinoline derivatives with enhanced biological activities.
properties
IUPAC Name |
(2-cyanoquinolin-8-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c1-8(15)16-11-4-2-3-9-5-6-10(7-13)14-12(9)11/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZKJCRVTIEPIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1N=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Cyanoquinolin-8-yl) acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-cyano-4-(4-pyridinyl)-5,6,7,8-tetrahydro-2-quinolinyl]thio}acetamide](/img/structure/B5618649.png)
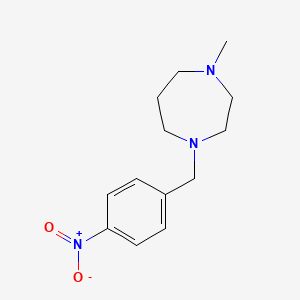
![isopropyl 4-{1-[3-(dimethylamino)propyl]-1H-imidazol-2-yl}-1-piperidinecarboxylate](/img/structure/B5618654.png)
![(3S*,4R*)-4-isopropyl-1-[(2-methoxy-5-methylphenyl)sulfonyl]-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5618663.png)
![6,7-dimethoxy-2-[1-(3-thienylcarbonyl)-3-piperidinyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5618669.png)
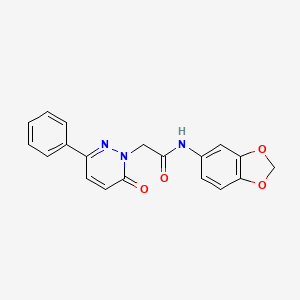

![3-(1,3-benzodioxol-5-ylmethyl)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-3-methylpiperidine](/img/structure/B5618689.png)
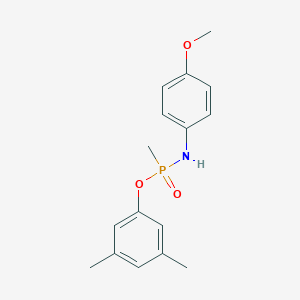
![N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1-(7-methylthieno[3,2-d]pyrimidin-4-yl)piperidin-4-amine](/img/structure/B5618700.png)
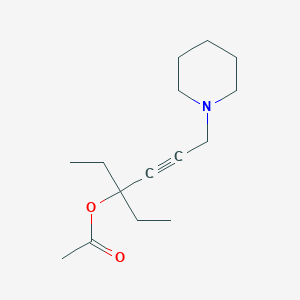

![3-[1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-N,N-dimethylbenzamide](/img/structure/B5618746.png)
